molecular formula C49H63Cl3N8O4 B11986485 3-({[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl}amino)-N-{4-[(E)-(1-decyl-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide

3-({[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl}amino)-N-{4-[(E)-(1-decyl-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide

Katalognummer: B11986485
Molekulargewicht: 934.4 g/mol
InChI-Schlüssel: WZYBOKINIPLLCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as pyrazole, diazenyl, and benzamide

Vorbereitungsmethoden

The synthesis of N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazole and diazenyl intermediates, followed by their coupling with the benzamide moiety. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: The pyrazole and diazenyl groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the diazenyl group, converting it into amines.

    Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE.

Eigenschaften

Molekularformel

C49H63Cl3N8O4

Molekulargewicht

934.4 g/mol

IUPAC-Name

3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(1-decyl-3,5-dimethylpyrazol-4-yl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide

InChI

InChI=1S/C49H63Cl3N8O4/c1-10-13-14-15-16-17-18-19-25-59-32(5)42(31(4)57-59)55-56-43-45(58-60(47(43)63)44-38(51)28-35(50)29-39(44)52)54-46(62)33-21-20-22-36(26-33)53-41(61)30-64-40-24-23-34(48(6,7)11-2)27-37(40)49(8,9)12-3/h20-24,26-29,43H,10-19,25,30H2,1-9H3,(H,53,61)(H,54,58,62)

InChI-Schlüssel

WZYBOKINIPLLCP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCN1C(=C(C(=N1)C)N=NC2C(=NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)C4=CC(=CC=C4)NC(=O)COC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.